molecular formula C9H14N2O2 B12005396 1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione CAS No. 28267-45-0

1,3-Dimethyl-6-propylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12005396
CAS No.: 28267-45-0
M. Wt: 182.22 g/mol
InChI Key: NDBRFYUCFUJQKP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione is a chemical compound with the molecular formula C11H14N4O2 and a molecular weight of 234.25 g/mol . This compound is known for its unique structure, which includes a pyrimidinedione core substituted with methyl and propyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with propyl isocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired pyrimidinedione ring.

Industrial Production Methods

In an industrial setting, the production of 1,3-dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the propyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the propyl group, which may affect its chemical reactivity and biological activity.

    6-Propyl-2,4(1H,3H)-pyrimidinedione: Lacks the methyl groups, which can influence its solubility and interaction with molecular targets.

Uniqueness

1,3-Dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both methyl and propyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

28267-45-0

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1,3-dimethyl-6-propylpyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-4-5-7-6-8(12)11(3)9(13)10(7)2/h6H,4-5H2,1-3H3

InChI Key

NDBRFYUCFUJQKP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N(C(=O)N1C)C

Origin of Product

United States

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